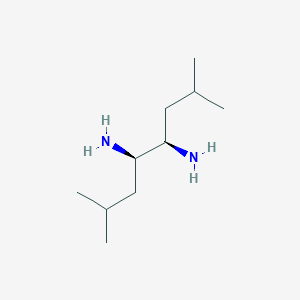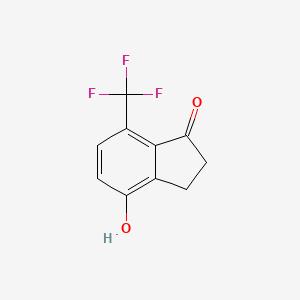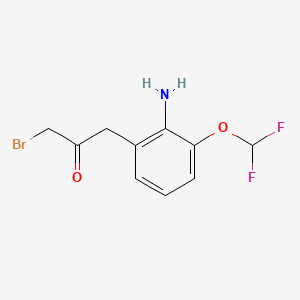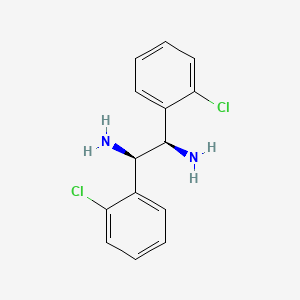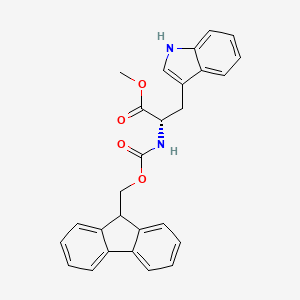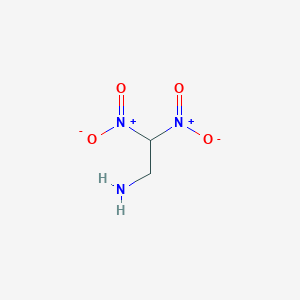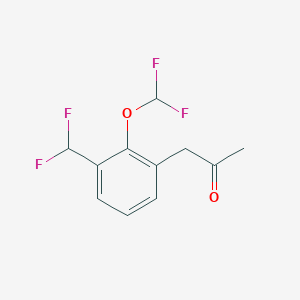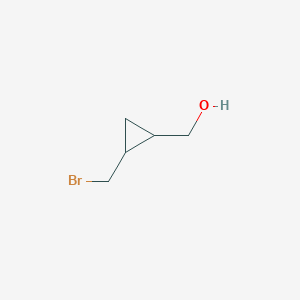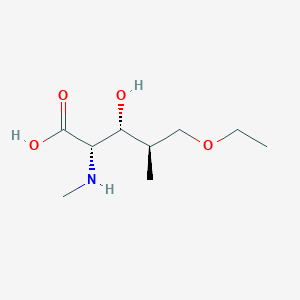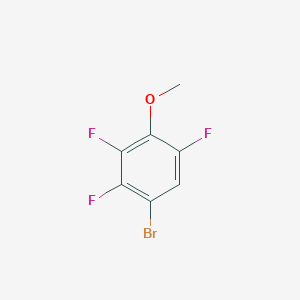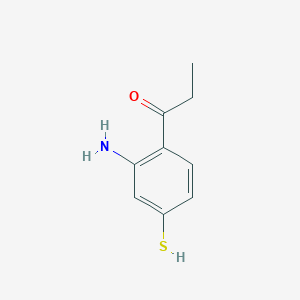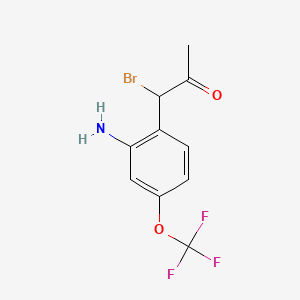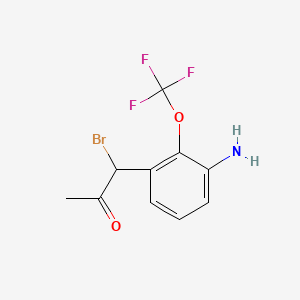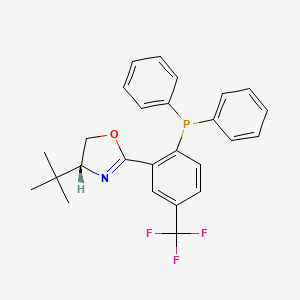
(R)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-(trifluoromethyl)phenyl)-4,5-dihydrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-(trifluoromethyl)phenyl)-4,5-dihydrooxazole is a complex organic compound that features a unique combination of functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-(trifluoromethyl)phenyl)-4,5-dihydrooxazole typically involves multiple steps, including the formation of the oxazole ring and the introduction of the phosphanyl and trifluoromethyl groups. Common reagents used in these reactions include tert-butyl alcohol, diphenylphosphine, and trifluoromethyl iodide. Reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-(trifluoromethyl)phenyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphanyl compounds.
Substitution: Substitution reactions can occur at the phenyl or oxazole rings, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, reduced phosphanyl compounds, and substituted phenyl derivatives. These products can have different properties and applications depending on the specific modifications made.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-(trifluoromethyl)phenyl)-4,5-dihydrooxazole is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.
Biology
In biology, this compound may be studied for its potential biological activity, including its interactions with enzymes and receptors. Its phosphanyl group can be of particular interest in the design of enzyme inhibitors or activators.
Medicine
In medicine, research may focus on the compound’s potential therapeutic applications, such as its use in drug development. Its ability to interact with biological targets makes it a candidate for further investigation in pharmacology.
Industry
In industry, ®-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-(trifluoromethyl)phenyl)-4,5-dihydrooxazole can be used in the synthesis of advanced materials, including polymers and specialty chemicals. Its unique properties make it valuable in the development of new industrial processes and products.
Mécanisme D'action
The mechanism of action of ®-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-(trifluoromethyl)phenyl)-4,5-dihydrooxazole involves its interaction with molecular targets such as enzymes, receptors, and metal ions. The compound’s phosphanyl group can coordinate with metal ions, while its oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological targets and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other oxazole derivatives and phosphanyl-containing molecules. Examples include:
- ®-4-(tert-butyl)-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole
- ®-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-methylphenyl)-4,5-dihydrooxazole
Uniqueness
What sets ®-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-(trifluoromethyl)phenyl)-4,5-dihydrooxazole apart is its trifluoromethyl group, which can impart unique electronic and steric properties. This makes the compound particularly interesting for applications requiring specific reactivity and stability.
Propriétés
Formule moléculaire |
C26H25F3NOP |
|---|---|
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
[2-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-4-(trifluoromethyl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C26H25F3NOP/c1-25(2,3)23-17-31-24(30-23)21-16-18(26(27,28)29)14-15-22(21)32(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-16,23H,17H2,1-3H3/t23-/m0/s1 |
Clé InChI |
ZERPBOMQFMABTE-QHCPKHFHSA-N |
SMILES isomérique |
CC(C)(C)[C@@H]1COC(=N1)C2=C(C=CC(=C2)C(F)(F)F)P(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC(C)(C)C1COC(=N1)C2=C(C=CC(=C2)C(F)(F)F)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


